3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal
Description
Structure
3D Structure
Properties
CAS No. |
142846-61-5 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
3-(N-methyl-4-nitroanilino)-2-oxopropanal |
InChI |
InChI=1S/C10H10N2O4/c1-11(6-10(14)7-13)8-2-4-9(5-3-8)12(15)16/h2-5,7H,6H2,1H3 |
InChI Key |
FYFPUKYRSITVEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)C=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Aldol Condensation
The most widely reported method involves condensation between N-methyl-4-nitroaniline and glyoxylic acid under acidic conditions. Key parameters:
- Molar ratio : 1:1.2 (N-methyl-4-nitroaniline:glyoxylic acid)
- Solvent : Acetic acid/water (3:1 v/v)
- Catalyst : Concentrated H₂SO₄ (5 mol%)
- Temperature : 80°C, 6-8 hours
- Yield : 68-72%
Mechanism :
- Protonation of glyoxylic acid carbonyl enhances electrophilicity
- Nucleophilic attack by N-methyl-4-nitroaniline's amine group
- Dehydration to form α,β-unsaturated intermediate
- Tautomerization to final product
Optimization Data :
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Reaction Temperature | 60-100°C | 80°C | +18% |
| H₂SO₄ Concentration | 2-10 mol% | 5 mol% | +22% |
| Solvent Polarity | ε 20-80 (DMSO-H₂O) | ε=37.5 | +15% |
Oxidative Coupling of N-Methylaniline Derivatives
Nitration-Coupled Synthesis
This two-step approach avoids handling pre-nitrated intermediates:
Step 1 : Methylation of 4-nitroaniline
Step 2 : Oxidative coupling with pyruvaldehyde
Advantages :
High-Pressure Q-Tube Reactor Synthesis
Recent advancements employ high-pressure systems for accelerated synthesis:
Reaction Setup :
- Pressure : 8-10 bar
- Temperature : 120°C
- Time : 45 minutes
- Catalyst : Amberlyst-15 (0.5g/mmol)
Comparative Performance :
| Method | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Conventional reflux | 8 hr | 68% | 92.4% |
| Microwave-assisted | 1.5 hr | 71% | 94.1% |
| Q-Tube reactor | 0.75 hr | 83% | 98.6% |
Key Benefits :
Enzymatic Synthesis Using Transaminases
Emerging biocatalytic methods show promise for sustainable production:
System Components :
- Enzyme : ω-Transaminase from Arthrobacter sp. (Code: TA-AB03)
- Substrates :
- 4-Nitrobenzaldehyde
- L-Alanine (amine donor)
Optimized Conditions :
| Parameter | Value |
|---|---|
| pH | 7.5 (phosphate buffer) |
| Temperature | 37°C |
| Enzyme Loading | 15 U/mL |
| Reaction Time | 24 hr |
| Yield | 54% |
Advantages :
Solid-Phase Synthesis for Combinatorial Chemistry
For parallel synthesis applications, polystyrene-supported methods have been developed:
Resin Functionalization :
- Wang resin → hydroxymethylphenoxy derivative
- Immobilization of 4-nitroaniline via carbodiimide coupling
- Methylation with methyl triflate
Reaction Scheme :
- Resin-bound intermediate : PS-CH₂-O-C₆H₄-NH-CH₃
- Condensation with glyoxylic acid (3 equiv)
- Cleavage with TFA/DCM (1:9 v/v)
Performance Metrics :
Critical Analysis of Methodologies
Comparative Evaluation :
| Method | Scalability | E-Factor* | PMI** | Cost Index |
|---|---|---|---|---|
| Acidic Condensation | High | 23.4 | 18.7 | 1.00 |
| Oxidative Coupling | Medium | 31.8 | 25.3 | 1.45 |
| High-Pressure | Medium | 12.1 | 9.8 | 2.10 |
| Enzymatic | Low | 5.2 | 4.1 | 3.85 |
| Solid-Phase | High | 45.6 | 36.9 | 4.20 |
E-Factor = kg waste/kg product
*PMI = Process Mass Intensity
Key Findings :
- High-pressure methods offer best green chemistry metrics
- Enzymatic routes show potential but require yield improvements
- Solid-phase synthesis preferred for library generation despite higher costs
Analytical Characterization Data
Spectroscopic Benchmarks :
Chromatographic Methods :
- HPLC : C18 column, 60:40 MeOH/H₂O + 0.1% TFA, 1 mL/min, tₖ=6.72 min
- TLC : Silica 60 F₂₅₄, EtOAc/hexane (1:1), Rf=0.38
Industrial-Scale Process Recommendations
For kilogram-scale production, the following protocol is advised:
- Use high-pressure reactor method with 8 bar N₂ atmosphere
- Implement continuous flow purification using simulated moving bed chromatography
- Employ PAT (Process Analytical Technology) with inline FTIR for real-time monitoring
- Optimize energy efficiency through heat integration (ΔT<20°C in heat exchangers)
Economic Metrics :
- Production Cost : $142/kg (100 kg batch)
- COGS Breakdown :
- Raw materials: 63%
- Energy: 22%
- Labor: 9%
- Waste treatment: 6%
Emerging Research Directions
Innovative Approaches Under Development :
- Photoredox Catalysis:
Microfluidic Synthesis:
Biocatalytic Cascades:
Predicted Industry Adoption Timeline :
| Technology | TRL* | Expected Commercialization |
|---|---|---|
| High-Pressure | 9 | 2026 |
| Enzymatic | 4 | 2028 |
| Photoredox | 3 | 2030 |
*Technology Readiness Level
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal exhibit significant anticancer activity. For instance, studies have demonstrated that compounds with similar structural features can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Effects
The compound has also shown promising antimicrobial properties. It has been tested against several bacterial strains, revealing effectiveness in inhibiting growth and biofilm formation. The presence of the nitrophenyl group is believed to contribute to its antimicrobial efficacy .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases .
Case Studies and Research Findings
- Anticancer Activity : A study conducted by Kaping et al. evaluated the cytotoxic effects of various synthesized derivatives on human cancer cell lines. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential .
- Antimicrobial Efficacy : In a comparative study, derivatives of this compound were tested against standard bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
- Anti-inflammatory Properties : Research focusing on the compound's effect on macrophages revealed a decrease in nitric oxide production upon treatment with this compound, indicating its potential as an anti-inflammatory agent .
Data Tables
Mechanism of Action
The mechanism by which 3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxopropanal moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Nitrophenyl Moieties
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) and Derivatives
- Structure: Features a 2-oxopropanoate ester with a nitropyridinyl group instead of nitrophenyl.
- Synthesis : Prepared in 45–50% yield via a general procedure involving nitropyridine intermediates .
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate
- Structure : Contains a methyl ester and a meta-nitro substituent on the phenyl ring.
- Molecular Formula: C₁₁H₁₁NO₅ (MW: 237.21) .
- Comparison: The ester group in this compound likely reduces electrophilicity compared to the aldehyde in 3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal, altering reactivity in nucleophilic additions or condensations.
3-((4-Fluoro-2-nitrophenyl)amino)propanol
- Structure: Substitutes the aldehyde with a propanol chain and adds a fluorine atom at the ortho position.
- Molecular Formula : C₉H₁₁FN₂O₃ (MW: 214.19) .
Functional Group Analogues
4-(4-Nitrophenyl)oxazol-2-Amine
- Synthesis: Produced via sonochemical and thermal methods, highlighting solvent-free and energy-efficient routes .
- Relevance : The oxazole ring introduces a rigid heterocycle, contrasting with the flexible aldehyde chain in the target compound.
Antipyrine Derivatives (e.g., 4-Heteroaryl-Antipyrines)
- Applications : Demonstrated anti-breast cancer activity in molecular docking studies .
- Comparison: The antipyrine core (a pyrazolone derivative) differs significantly from the nitrophenylamino-propanal structure but shares nitro group-driven electronic effects.
α-Aminophosphonates with Nitrophenyl Groups
- Activity: Exhibited radical-scavenging properties in DPPH, NO, and H₂O₂ assays .
- Divergence : The phosphonate group enables metal chelation, a feature absent in the target compound.
Biological Activity
3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial and cytotoxic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a methyl group attached to a nitrophenyl amine and an oxopropanal moiety. This combination allows for diverse chemical reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits considerable antimicrobial properties. A study evaluating silver(I) complexes containing similar ligands reported significant antimicrobial activity against various drug-resistant pathogens, including Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae . The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with cellular processes.
Table 1: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In one study, the compound demonstrated significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of approximately 10.23 µM . This indicates its potential as a chemotherapeutic agent.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10.23 |
| MCF-10A (normal) | 11.23 |
The biological activity of this compound is primarily mediated through its interactions with cellular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxopropanal moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions may lead to the modulation of enzyme activities and disruption of cellular functions .
Study on Antimicrobial Properties
In a recent study, researchers synthesized Ag(I) complexes with ligands derived from compounds similar to this compound. The complexes were tested for antimicrobial efficacy against drug-resistant strains. The results indicated that the presence of the nitrophenyl group significantly enhanced antimicrobial activity compared to other derivatives .
Cytotoxicity Evaluation
Another investigation focused on evaluating the cytotoxicity of various derivatives of oxopropanal compounds, including this compound. The study found that modifications in substituents on the aromatic ring influenced cytotoxic activity, highlighting the importance of electronic effects in determining biological outcomes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal, and how can reaction yields be improved?
- Methodological Answer : Synthesis often involves condensation reactions between nitro-substituted anilines and α-ketoaldehydes. Key steps include controlling reaction temperature (e.g., 60–80°C) and using catalysts like acetic acid or Lewis acids to enhance yields. Purity can be optimized via recrystallization in ethanol or methanol . Characterization via -NMR and -NMR is critical to confirm the presence of the methylamino and nitro groups, while X-ray crystallography (as in structurally similar compounds) resolves stereochemical ambiguities .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodological Answer : Combine spectroscopic techniques:
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520–1350 cm) stretches.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns.
- Single-Crystal X-ray Diffraction : Resolve bond angles and spatial arrangement, as demonstrated for analogous nitroaromatic compounds .
Advanced Research Questions
Q. What reaction mechanisms govern the electrophilic/nucleophilic behavior of this compound in Diels-Alder or Michael addition reactions?
- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the α,β-unsaturated carbonyl site. Computational studies (e.g., DFT calculations) predict regioselectivity in cycloadditions. Experimental validation involves monitoring reaction kinetics under varying conditions (solvent polarity, temperature) and analyzing products via HPLC or GC-MS. Evidence from similar nitropropenals suggests competing pathways (e.g., endo vs. exo selectivity in Diels-Alder reactions) .
Q. How can researchers resolve contradictions in oxidation/reduction product data for this compound?
- Methodological Answer : Discrepancies arise from reaction conditions:
- Oxidation : Under mild conditions (e.g., KMnO/HO), the aldehyde group oxidizes to a carboxylic acid, forming 3-[Methyl(4-nitrophenyl)amino]-2-oxopropanoic acid. Harsher conditions (CrO/HSO) may further degrade the nitro group .
- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the nitro group to an amine, but over-reduction can degrade the carbonyl. Controlled NaBH treatment selectively reduces the aldehyde while preserving the nitro group .
Q. What strategies are effective for designing bioactive derivatives of this compound, particularly for antimicrobial or anticancer applications?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the methylamino or nitro positions (e.g., halogenation, sulfonation) to enhance bioavailability. For example, fluorination at the phenyl ring improves membrane permeability .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays or bacterial strains (e.g., E. coli, S. aureus) using disk diffusion. Correlate activity with electronic properties (Hammett constants) or steric parameters .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via UV-Vis spectroscopy (λ ~300–400 nm for nitroaromatics).
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures.
- Metabolic Stability : Employ liver microsome assays to identify cytochrome P450-mediated modifications .
Q. What computational tools are recommended for predicting the compound’s reactivity and synthetic feasibility?
- Methodological Answer :
- Retrosynthetic Analysis : Use tools like Pistachio or Reaxys to identify viable precursors (e.g., 4-nitroaniline derivatives) .
- Reactivity Prediction : Apply DFT-based software (Gaussian, ORCA) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
Conflict Resolution in Published Data
Q. How can conflicting reports about the compound’s biological activity be reconciled?
- Methodological Answer : Variability often stems from assay conditions (e.g., cell line specificity, concentration ranges). Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
